molecular formula C16H14O3 B8170863 Methyl 4-(4-vinylphenoxy)benzoate

Methyl 4-(4-vinylphenoxy)benzoate

Cat. No.: B8170863
M. Wt: 254.28 g/mol
InChI Key: KCCDTOBXHNXPFC-UHFFFAOYSA-N
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Description

Methyl 4-(4-vinylphenoxy)benzoate is a benzoic acid methyl ester derivative featuring a 4-vinylphenoxy substituent at the para position of the benzene ring. Its physicochemical properties, such as lipophilicity and reactivity, are influenced by the electron-rich phenoxy group and the unsaturated vinyl moiety .

Properties

IUPAC Name

methyl 4-(4-ethenylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18-2/h3-11H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCDTOBXHNXPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-vinylphenoxy)benzoate typically involves the esterification of 4-(4-vinylphenoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(4-vinylphenoxy)benzoic acid+methanolacid catalystMethyl 4-(4-vinylphenoxy)benzoate+water\text{4-(4-vinylphenoxy)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(4-vinylphenoxy)benzoic acid+methanolacid catalyst​Methyl 4-(4-vinylphenoxy)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-vinylphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions on the phenoxy group.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 4-(4-vinylphenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and resins due to its vinyl group, which can undergo polymerization reactions.

Mechanism of Action

The mechanism of action of Methyl 4-(4-vinylphenoxy)benzoate depends on the specific reaction it is involved in. For example, in polymerization reactions, the vinyl group undergoes radical polymerization to form long polymer chains. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol.

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Substituent/Functional Group Key Structural Differences Reference
Methyl 4-(4-Vinylphenoxy)benzoate 4-Vinylphenoxy Reactive vinyl group Inferred
Methyl 4-((4-aminophenoxy)methyl)benzoate (21) 4-Aminophenoxymethyl Amino group for hydrogen bonding
Methyl 4-(benzyloxy)benzoate (3) Benzyloxy Benzyl protecting group (lipophilic)
Methyl 4-(4-methoxyphenoxy)benzoate (11) 4-Methoxyphenoxy Electron-donating methoxy group
Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate (IV-13) Nitrophenoxycarbonylaminomethyl Electron-withdrawing nitro group

Key Observations :

  • The vinyl group in this compound offers unique reactivity (e.g., polymerization, Diels-Alder reactions) compared to stable substituents like methoxy or benzyloxy .
  • Electron-withdrawing groups (e.g., nitro in IV-13) reduce electron density, affecting solubility and interaction with biological targets .

Physicochemical Properties

highlights methodologies for determining lipophilicity (logP) and pKa values of benzoate esters using RP-HPLC and capillary electrophoresis. For example:

  • Methyl 4-(benzyloxy)benzoate (3) is highly lipophilic due to the benzyl group, whereas Methyl 4-((4-aminophenoxy)methyl)benzoate (21) exhibits lower logP due to the polar amino group .
  • The vinyl group in this compound likely increases lipophilicity compared to methoxy or amino analogs but less than benzyloxy derivatives .

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